molecular formula C10H13NO3S B2577741 3-acetyl-N,N-dimethylbenzene-1-sulfonamide CAS No. 173158-15-1

3-acetyl-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2577741
CAS No.: 173158-15-1
M. Wt: 227.28
InChI Key: BJYOVMIYBUJTFD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide typically involves the acetylation of N,N-dimethylbenzene-1-sulfonamide. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-acetyl-N,N-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Scientific Research Applications

3-acetyl-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.

    Medicine: It may be investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and sulfonamide moiety can participate in various biochemical pathways, influencing the activity of target proteins and modulating biological processes .

Comparison with Similar Compounds

3-acetyl-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-acetyl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(12)9-5-4-6-10(7-9)15(13,14)11(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOVMIYBUJTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 40.44 g (0.20 mol) of 3-acetylbenzenesulfonyl fluoride in 200 ml of dry tetrahydrofuran is added 20.4 g (0.25 mol) of dimethylamine hydrochloride and 43.6 ml (0.25 mol) of N,N-diisopropylethylamine. The mixture is stirred at room temperature for 48 hours, diluted with 250 ml of 1N HCl and extracted with CH2Cl2. The extract is dried (MgSO4) and the solvent removed. The residue is chromatographed (silica gel column) with CH2Cl2 -hexane (1:1). The fractions containing product are combined, the solvent removed and the residue crystallized from CH2Cl2 -hexane to give 28 g (62%) of white crystals, m.p. 73°-76° C.
Quantity
40.44 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
43.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
62%

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